molecular formula C22H21N5O2 B2386736 1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea CAS No. 1020977-09-6

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea

Cat. No.: B2386736
CAS No.: 1020977-09-6
M. Wt: 387.443
InChI Key: MHFZBXQKDZWMDI-UHFFFAOYSA-N
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Description

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is a complex organic compound featuring a unique imidazo[1,2-b]pyridazine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific research fields.

Scientific Research Applications

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the methoxy group: This is achieved through methylation reactions using reagents like methyl iodide.

    Attachment of the benzyl group: This step involves benzylation reactions, often using benzyl chloride in the presence of a base.

    Formation of the urea linkage: This is typically achieved by reacting the intermediate with isocyanates or carbamates under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may yield alcohols or amines.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea involves its interaction with specific molecular targets. It is believed to inhibit certain kinases, thereby affecting cell signaling pathways. This inhibition can lead to the modulation of various biological processes, including cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-Benzyl-3-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)urea: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea: Similar core structure but with variations in the benzyl group.

Uniqueness

1-Benzyl-3-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)urea is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methoxy group and benzyl substitution contribute to its potential as a kinase inhibitor and its overall stability in various chemical reactions.

This compound’s unique structure and properties make it a valuable subject of study in medicinal chemistry and related fields.

Properties

IUPAC Name

1-benzyl-3-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-15-8-9-17(19-14-27-20(24-19)10-11-21(26-27)29-2)12-18(15)25-22(28)23-13-16-6-4-3-5-7-16/h3-12,14H,13H2,1-2H3,(H2,23,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFZBXQKDZWMDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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